15-(4-Iodophenyl)pentadecanoic acid

Description

Contextualization within Radiolabeled Fatty Acid Analogs

15-(4-Iodophenyl)pentadecanoic acid (IPPA) belongs to a class of compounds known as radiolabeled fatty acid analogs. These are molecules that mimic natural long-chain fatty acids, which are the primary energy source for the heart muscle (myocardium). By introducing a radioactive isotope into the structure of a fatty acid-like molecule, scientists can track its uptake, distribution, and metabolism in the body using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The core principle behind the use of these analogs is that alterations in fatty acid metabolism can be an early indicator of cardiac diseases, such as ischemia and cardiomyopathy. nih.gov In a healthy heart, fatty acids are readily taken up and oxidized for energy. However, in diseased states, this process can be significantly impaired. Radiolabeled fatty acid analogs like IPPA allow for the non-invasive visualization of these metabolic changes.

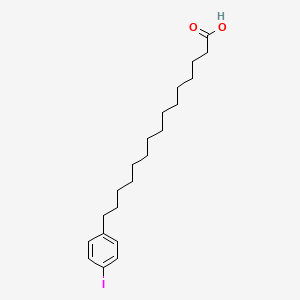

IPPA is a straight-chain fatty acid analog, meaning its carbon chain is unbranched. The presence of a phenyl group with an attached iodine atom at the terminus of the pentadecanoic acid chain is a key structural feature. This modification allows for the incorporation of a radioiodine atom, making it detectable by imaging equipment. The choice of a long-chain fatty acid structure is deliberate, as the heart preferentially utilizes these for its energy needs.

The scientific value of IPPA lies in its ability to trace the initial stages of fatty acid metabolism. Following intravenous administration, radiolabeled IPPA is extracted by the myocardium. Its subsequent metabolic fate provides a window into the health of the heart tissue. For instance, the rate at which the tracer is taken up and cleared from the heart can reflect the efficiency of myocardial fatty acid utilization. nih.gov

Historical Overview of Research Trajectories for Long-Chain Fatty Acid Tracers

The journey to develop sophisticated long-chain fatty acid tracers like this compound has been a gradual one, marked by key innovations in both chemistry and nuclear medicine.

The initial exploration into using radiolabeled fatty acids for cardiac imaging began with simple, naturally occurring fatty acids. Early studies in the 1970s utilized compounds like ¹³¹I-oleic acid. nih.gov While these early attempts demonstrated the feasibility of imaging myocardial fatty acid uptake, they were hampered by the low specific activity of the radiolabeled compounds.

A significant advancement came with the development of ¹¹C-palmitate for PET imaging. nih.gov Palmitate is a common dietary long-chain fatty acid, and labeling it with the positron-emitting isotope Carbon-11 (B1219553) allowed for more detailed and quantitative studies of myocardial fatty acid metabolism. turkupetcentre.netsnmjournals.org However, the very short half-life of ¹¹C and the rapid metabolism of palmitate in the heart posed challenges for routine clinical imaging.

These challenges spurred the development of modified fatty acid analogs designed to have more favorable properties for imaging. The introduction of iodinated phenyl fatty acids, such as IPPA, was a major step forward for SPECT imaging. nih.goviaea.org The rationale was to create a molecule that would be recognized by the heart's fatty acid transport mechanisms but might have altered metabolic processing, allowing for better image acquisition.

Research in the 1980s focused on synthesizing and evaluating various radioiodinated fatty acids. osti.gov Studies with ¹²³I-IPPA in animal models demonstrated its high initial uptake in the myocardium. nih.gov However, it was also observed that IPPA exhibited rapid clearance from the heart muscle, which limited its clinical utility for obtaining high-quality static images. nih.gov

This observation led to the next logical step in the evolution of these tracers: the development of structurally modified analogs with slower clearance rates. A prominent example is 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP). The addition of a methyl group at the beta-position of the fatty acid chain inhibits β-oxidation, the primary metabolic pathway for fatty acids. nih.gov This structural tweak results in prolonged retention of the tracer in the myocardium, allowing for improved image quality with SPECT. nih.govnih.gov The development of BMIPP marked a significant milestone, and it has seen widespread clinical use, particularly in Japan. nih.govmdpi.com

The ongoing research in this field continues to explore new fatty acid analogs with even more refined properties, including those labeled with other radioisotopes like fluorine-18 (B77423) for PET imaging and technetium-99m for SPECT, aiming to provide clinicians with increasingly powerful tools to diagnose and manage heart disease.

Detailed Research Findings

Research on this compound has provided valuable insights into its behavior as a tracer for myocardial metabolism. Animal studies, particularly in rats, have been instrumental in characterizing its biodistribution and clearance kinetics.

A key finding is the rapid and high initial uptake of ¹²³I-IPPA by the heart muscle. Studies have shown that at just two minutes post-injection, the cardiac uptake can reach approximately 4.4% of the injected dose per gram of tissue. nih.gov This high extraction efficiency indicates that the heart readily takes up this fatty acid analog.

Following this initial uptake, ¹²³I-IPPA undergoes a rapid, two-component clearance from the myocardium. nih.gov This clearance pattern is indicative of active metabolic processing. The initial, faster clearance phase is believed to represent the rapid β-oxidation of the tracer, while a slower clearance component may reflect its incorporation into and subsequent release from lipid pools within the heart cells. nih.gov The rapid washout, however, presents a practical challenge for clinical imaging, as it reduces the time window for acquiring clear images. nih.gov

The table below summarizes key research findings on the biodistribution of ¹²³I-IPPA in a rat model.

| Parameter | Finding | Reference |

| Myocardial Uptake (2 min post-injection) | 4.4% of injected dose per gram | nih.gov |

| Clearance from Myocardium | Rapid, two-component clearance | nih.gov |

| Metabolism | Rapidly oxidized | nih.gov |

| Primary Application | Tracer for myocardial fatty acid uptake and metabolism | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

15-(4-iodophenyl)pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONEUNUMVOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230357 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80479-93-2 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Radiochemical Aspects of 15 4 Iodophenyl Pentadecanoic Acid

Precursor Synthesis Strategies for 15-(4-Iodophenyl)pentadecanoic Acid Derivatives

The synthesis of precursors is a critical first step in the production of radioiodinated IPPA. These precursors are designed to facilitate the efficient and regiospecific introduction of a radioactive iodine isotope in the final step. A common strategy involves the preparation of a stable, non-radioactive derivative of IPPA that can be later subjected to radioiodination.

For instance, the synthesis of 15-phenyl-3,3-dimethylpentadecanoic acid has been achieved through a multi-step process involving the fabrication of a 2,5-disubstituted thiophene, followed by ring opening. epa.gov Another approach starts from 14-bromo-1-phenyl tetradecane (B157292) to produce 15-(p-iodophenyl)pentadecanoic acid labeled with carbon-14 (B1195169) in the carboxyl group. nih.gov The synthesis of organotin precursors, such as 15-(4-tributylstannylphenyl)pentadecanoic acid, is also a key strategy. This is typically achieved by reacting a suitable precursor with a tin reagent, resulting in a compound ready for iododestannylation. researchgate.net

Radiosynthetic Routes for this compound and its Isotopologues

Several methods have been developed for the radiosynthesis of IPPA, each with its own advantages and limitations. researchgate.net The choice of method often depends on the desired iodine isotope, the required specific activity, and the available starting materials.

Direct electrophilic radioiodination involves the substitution of a hydrogen atom on the aromatic ring with a radioactive iodine cation. An early method for the synthesis of [¹³¹I]IPPA utilized direct electrophilic radioiodination with sodium nitrite (B80452) in an acidic solution. researchgate.net However, this method often results in a mixture of ortho and para isomers, necessitating purification. researchgate.net Oxidizing agents like N-chlorosuccinimide (NCS) in the presence of sodium iodide can be used for the radioiodination of activated aromatic rings. nih.gov

Iododestannylation is a widely used and highly efficient method for the regiospecific synthesis of radioiodinated aromatic compounds. nih.gov This method involves the reaction of an organotin precursor, such as a trialkylarylstannane, with a radioiodide in the presence of an oxidizing agent. researchgate.netnih.gov The use of a trimethylstannylated precursor with [¹²³I]NaI and peracetic acid is a preferred method for synthesizing [¹²³I]IPPA. researchgate.net A rapid method using a tin precursor and Chloramine-T as the oxidant at room temperature has been developed, achieving a radiochemical yield of 90 ± 1.4% with a radiochemical purity of over 99%. researchgate.netresearchgate.net

Table 1: Comparison of Oxidizing Agents in Iododestannylation

| Oxidizing Agent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Peracetic acid | High radiochemical yield and purity | Can be harsh for sensitive substrates | nih.gov |

| Chloramine-T | Effective for rapid labeling | Can lead to chlorinated by-products | researchgate.netnih.gov |

Isotopic exchange involves the replacement of a stable iodine atom in the IPPA molecule with a radioactive one. This method can produce high specific activity [¹²³I]IPPA, with exchange labeling yields reported to be greater than 95%. nih.gov The reaction is typically performed by heating the non-radioactive iodo-compound with a radioactive iodide source. nih.gov Copper salts can be used to catalyze the halogen exchange, improving the radiochemical yield. nih.gov

Palladium-mediated cross-coupling reactions, such as the Stille reaction, offer an alternative to traditional methods. These reactions involve the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. While not as commonly cited for IPPA synthesis as iododestannylation, palladium-catalyzed reactions are a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ed.ac.uk The advantage of these methods is the potential for easier separation from metal-containing by-products compared to organotin derivatives. nih.gov

Optimization of Radiochemical Yield and Purity in this compound Synthesis

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the synthesis of radiopharmaceuticals. For IPPA, various factors influencing the outcome of the radiosynthesis have been studied.

In the iododestannylation method using Chloramine-T, it was found that performing the reaction at room temperature for 3 minutes provided optimal results. researchgate.netresearchgate.net Increasing the temperature or prolonging the reaction time did not improve the yield but led to the formation of by-products. researchgate.net The purity of the final product is often assessed using techniques like high-performance liquid chromatography (HPLC). nih.gov For instance, a rapid method for preparing [¹³¹I]p-IPPA from its tin precursor yielded a radiochemical purity of over 99%. researchgate.net An improved isotopic exchange labeling procedure for [¹²³I]IPPA reported an exchange yield greater than 95%. nih.gov

Table 2: Optimized Conditions for Radiosynthesis of IPPA

| Method | Precursor | Reagents | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iododestannylation | Tin precursor | [¹³¹I]Iodide, Chloramine-T | Room Temp | 3 | 90 ± 1.4 | >99 | researchgate.netresearchgate.net |

Development of Novel Radiolabeling Reagents and Strategies for Fatty Acid Analogs

The evolution of nuclear medicine and molecular imaging has driven the development of novel radiolabeling reagents and strategies for fatty acid analogs, moving beyond traditional radioiodination to enhance imaging properties and explore different imaging modalities like Positron Emission Tomography (PET). Research has focused on incorporating alternative radionuclides and developing new chemical pathways to create tracers with improved characteristics for assessing fatty acid metabolism.

One significant area of development involves the creation of carbon-11 (B1219553) ([¹¹C]) labeled analogs of this compound (IPPA). [¹¹C] is a positron-emitting radionuclide, making its labeled compounds suitable for PET imaging. A notable example is the synthesis of [¹¹C]-labeled 15-(4-methylphenyl)pentadecanoic acid ([¹¹C]MePPA), which serves as an alternative to radioiodinated IPPA due to the similar size and lipophilicity of a methyl group compared to an iodine atom. snmjournals.org The synthesis of [¹¹C]MePPA has been successfully achieved using a palladium-mediated Stille cross-coupling reaction. This reaction involves coupling [¹¹C]methyl iodide ([¹¹C]CH₃I) with a tin precursor, specifically methyl 15-(4-tributylstannylphenyl)pentadecanoate. snmjournals.org Researchers optimized the reaction conditions, finding that using tris(dibenzylideneacetone)dipalladium(0) (B46781) as the catalyst with tri(o-tolyl)phosphine as a ligand in a dimethylformamide (DMF) solvent at 80°C resulted in the formation of the labeled ester intermediate within 10 minutes. snmjournals.org Subsequent hydrolysis of the ester using sodium hydroxide (B78521) in ethanol (B145695) yielded [¹¹C]MePPA with a radiochemical yield exceeding 55% and a radiochemical purity greater than 99%. snmjournals.org The entire process, including purification, can be completed in approximately 40 minutes. snmjournals.org

Another innovative strategy involves the development of radiometal-labeled fatty acid derivatives, particularly for use with SPECT or PET imaging. This approach conjugates a fatty acid molecule with a chelating agent capable of securely binding a radiometal. Researchers have synthesized and evaluated fatty acid derivatives conjugated with chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid). plos.orgnih.gov These chelators can be attached to molecules like 15-aminopentadecanoic acid and then labeled with radiometals like Gallium-67 ([⁶⁷Ga]), a SPECT isotope. plos.orgnih.gov For example, four novel radiogallium-labeled fatty acid derivatives, [⁶⁷Ga]Ga-HBED-CC-PDA, [⁶⁷Ga]Ga-HBED-CC-MHDA, [⁶⁷Ga]Ga-DOTA-PDA, and [⁶⁷Ga]Ga-DOTA-MHDA, were prepared by reacting [⁶⁷Ga]GaCl₃ with their respective precursors. nih.gov These labeling reactions are typically rapid, conducted at 85°C for 10 minutes, and achieve high radiochemical yields and purities, as detailed in the table below. plos.orgnih.gov

The development of non-radioactive fluorescent probes represents another novel strategy that complements radiolabeling studies. These probes are valuable for in vitro analysis and optical imaging. One such approach utilizes "click chemistry" to conjugate a fatty acid with a fluorescent dye. researchgate.net For instance, 15-azidopentadecanoic acid can be reacted with a fluorescent tag like Alexa Fluor 647 DIBO Alkyne to create a near-infrared (NIR) free fatty acid tracer. researchgate.net While not radioactive, these fluorescent analogs allow for the visualization of fatty acid uptake and metabolism in cellular models and through optical imaging techniques, providing a powerful tool for preclinical research. researchgate.netacs.org

These advanced strategies—from Stille coupling for ¹¹C-labeling to chelation for radiogallium-labeling and click chemistry for fluorescent probes—demonstrate the expanding toolkit available for creating sophisticated fatty acid analogs. These novel reagents and methods are pivotal for developing the next generation of tracers for the detailed investigation of metabolic pathways in health and disease.

Data Tables

Table 1: Comparison of Radiolabeling Methods for IPPA and Analogs

| Compound/Tracer | Radionuclide | Precursor/Reagent | Key Reaction Conditions | Radiochemical Yield | Radiochemical Purity | Citation |

|---|---|---|---|---|---|---|

| [¹³¹I]IPPA | Iodine-131 | Tin precursor | Chloramine-T oxidant, Room temp, 3 min | 90 ± 1.4% | >99% | iaea.org |

| [¹¹C]MePPA | Carbon-11 | Methyl 15-(4-tributylstannylphenyl)pentadecanoate | Stille coupling with [¹¹C]CH₃I, Pd₂(dpa)₃ catalyst, 80°C, 10 min | >55% | >99% | snmjournals.org |

Table 2: Properties of Novel Gallium-Labeled Fatty Acid Analogs

| Radiotracer | Radiochemical Yield | Radiochemical Purity | Log P | Citation |

|---|---|---|---|---|

| [⁶⁷Ga]Ga-HBED-CC-PDA | 96.9% | 99.5% | -1.64 ± 0.00 | plos.org |

| [⁶⁷Ga]Ga-HBED-CC-MHDA | 94.5% | 99.3% | -1.33 ± 0.02 | plos.org |

| [⁶⁷Ga]Ga-DOTA-PDA | 91.1% | >99% (from HPLC) | Not Specified | plos.orgnih.gov |

Advanced Analytical and Characterization Techniques for 15 4 Iodophenyl Pentadecanoic Acid and Its Metabolites

Chromatographic Separations

Chromatographic techniques are indispensable for the separation of IPPA from its metabolites. Given the structural similarities between the parent compound and its metabolic derivatives, high-resolution separation methods are essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of IPPA and its metabolites. In studies of myocardial metabolism, HPLC has been effectively utilized to separate IPPA from its various breakdown products. For instance, research on the metabolic fate of IPPA in isolated rat hearts employed HPLC to monitor metabolites. This was achieved by using simultaneous detection of gamma-radioactivity and UV absorbance, allowing for the tracking of the radiolabeled compound and its derivatives. nih.gov

The investigation revealed several catabolites, indicating that the metabolism of IPPA is more complex than initially believed. The primary metabolites identified demonstrated that the compound undergoes β-oxidation. nih.gov The uptake and turnover of IPPA have been examined in various tissues, including the heart, lung, liver, and kidneys of rats, with HPLC being a key analytical tool in these studies. nih.gov The kinetics and tissue concentrations of IPPA and its metabolites provide insights into the general pathways of cardiac lipid metabolism. nih.gov

Table 1: HPLC-Identified Metabolites of 15-(4-Iodophenyl)pentadecanoic Acid in Rat Heart Tissue nih.gov

| Metabolite | Relative Concentration |

| 3-(4'-iodophenyl)propanoic acid | Highest |

| 5-(4'-iodophenyl)-3-hydroxypentanoic acid | Lower |

| 4-iodobenzoic acid | Lower |

| 11-(4'-iodophenyl)undecanoic acid | Found in lipid ester fraction |

Radio-High Performance Liquid Chromatography (Radio-HPLC) for Radiochemical Purity Assessment

Radio-High Performance Liquid Chromatography (Radio-HPLC) is a critical tool for determining the radiochemical purity of radiopharmaceuticals like radioiodinated IPPA. This technique couples a radioactivity detector with a conventional HPLC system, allowing for the separation and quantification of radioactive species. The radiochemical purity of a radiopharmaceutical is a key quality parameter, ensuring that the radioactivity is associated with the desired compound and not with radiochemical impurities. nih.gov

For radiopharmaceuticals, it is recommended that the radiochemical purity be ≥95%. nih.gov In the context of related compounds, such as [¹²³I]-BMIPP, a β-methylated analog of IPPA, HPLC has been used for purification, with the final product's purity being determined by this method to be greater than 99%. nih.gov Although direct detailed protocols for IPPA are not extensively published, the principles applied to other radiotracers are directly relevant. The process involves injecting the radiolabeled compound into the HPLC system and monitoring the eluent with both a UV detector (for chemical purity) and a radioactivity detector. The resulting chromatogram from the radioactivity detector allows for the calculation of the percentage of radioactivity associated with the peak of the parent compound versus any impurity peaks. nih.gov

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-Thin Layer Chromatography (Radio-TLC) is another valuable technique for assessing the radiochemical purity of compounds like IPPA. It is a planar chromatographic technique where a stationary phase, typically a silica (B1680970) gel-coated plate, is used to separate components of a mixture based on their differential migration with a mobile phase. ymaws.com For radiolabeled compounds, the distribution of radioactivity on the developed TLC plate is measured using a radiation detector.

This method is often used as a rapid quality control test due to its simplicity and speed. ymaws.com In the synthesis of related compounds, thin-layer chromatography has been used to confirm the identity of intermediates. nih.gov For routine quality control of radiopharmaceuticals, two TLC systems are often employed to quantify the main potential impurities, such as free radioiodide and reduced/hydrolyzed forms. The radiochemical purity is then calculated by subtracting the percentage of impurities from 100%. ymaws.com

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and identification of unknown compounds, including the metabolites of IPPA.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Metabolite Identification

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully applied to identify IPPA metabolites. In a pivotal study of IPPA metabolism in the rat heart, HPLC-separated metabolites were analyzed by negative ion FAB-MS. This technique allowed for the determination of the nominal molecular weights of the metabolites, leading to their identification. nih.gov

The use of FAB-MS was instrumental in revealing a more detailed metabolic pathway for IPPA than previously understood. It was believed that 4-iodobenzoic acid was the final product of β-oxidation, but FAB-MS analysis identified several other catabolites. nih.gov This highlights the importance of sensitive and specific analytical techniques like FAB-MS in metabolic research.

Table 2: Metabolites of this compound Identified by FAB-MS nih.gov

| Identified Metabolite | Analytical Method |

| 3-(4'-iodophenyl)propanoic acid | HPLC and negative FAB-MS |

| 5-(4'-iodophenyl)-3-hydroxypentanoic acid | HPLC and negative FAB-MS |

| 4-iodobenzoic acid | HPLC and negative FAB-MS |

| 11-(4'-iodophenyl)undecanoic acid | HPLC and negative FAB-MS (from hydrolyzed lipid fraction) |

Electrospray Mass Spectrometry for Structural Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules, including fatty acids and their metabolites. While specific studies detailing the use of ESI-MS for the structural elucidation of IPPA are not prevalent in the provided search results, the principles of the technique are highly applicable. ESI-MS is often coupled with HPLC (HPLC-ESI-MS) to provide both separation and structural information in a single analysis. nih.govnih.gov

The process involves introducing the sample in a liquid solution into the ESI source, where a fine spray of charged droplets is produced. As the solvent evaporates, the analyte molecules become charged ions that can be guided into the mass analyzer. nih.gov This technique would be highly effective for confirming the molecular weights of IPPA metabolites and, through tandem mass spectrometry (MS/MS), for obtaining structural fragments that would aid in their definitive identification. The high sensitivity and specificity of HPLC-ESI-MS make it an ideal method for analyzing complex biological samples to uncover the full range of IPPA metabolites. nih.gov

Photodissociation (PD) and Radical-Directed Dissociation (RDD) Mass Spectrometry

Traditional mass spectrometry techniques, such as collision-induced dissociation (CID), often provide limited structural information for fatty acids due to the generation of non-specific fragment ions. Photodissociation (PD) and Radical-Directed Dissociation (RDD) have emerged as powerful alternatives for the detailed structural elucidation of lipids, including halogenated fatty acids like 15-IPPA.

The inherent iodine atom in 15-IPPA makes it a suitable candidate for photodissociation studies. In a relevant study, fatty acids were derivatized to 4-iodobenzyl esters (FAIBE). nih.gov Upon laser irradiation at 266 nm, these derivatives undergo photodissociation, leading to the homolytic cleavage of the carbon-iodine bond and the formation of a radical cation. nih.gov This process is highly specific and initiates a cascade of fragmentation events known as radical-directed dissociation (RDD). nih.gov

The subsequent collision-induced dissociation of the generated radical cation ([M+Na-I]•+) produces a wealth of structurally informative fragment ions. nih.gov RDD mass spectra are characterized by extensive carbon-carbon bond cleavages along the fatty acid chain, which are not typically observed in conventional CID spectra. nih.gov This fragmentation pattern allows for the precise localization of modifications within the fatty acid structure, such as the position of the phenyl group in 15-IPPA and any modifications to the pentadecanoic acid chain that may occur during metabolism.

Another approach involves the use of nitroxide radicals to induce RDD. rsc.org In this method, fatty acids are derivatized to introduce a radical-generating moiety. Tandem mass spectrometry (MS/MS) then initiates the radical-directed dissociation, leading to characteristic fragmentation patterns that can reveal the precise location of structural features like methyl branching. rsc.org While not yet specifically reported for 15-IPPA, this technique holds promise for the detailed characterization of its metabolites.

A gas-phase ion/ion strategy has also been developed to introduce a radical site into fatty acid ions without the need for condensed-phase derivatization. acs.org This method utilizes divalent magnesium complexes with ligands containing a TEMPO ((2,2,6,6-tetramethyl-1-piperidine-1-yl)oxy) moiety to charge-invert fatty acid anions and introduce a radical site. acs.org The subsequent dissociation provides detailed structural information. acs.org

Radiometric Detection Methods for Quantitative Analysis

Radioiodinated forms of this compound, such as ¹²⁵I-IPPA, are instrumental in quantitative studies of myocardial fatty acid metabolism. Radiometric detection methods offer high sensitivity and specificity for the quantification of these radiolabeled compounds and their metabolites in biological samples.

One of the primary techniques involves the use of external scintillation probes to monitor the radioactivity within a specific organ or tissue over time. This method has been successfully employed in isolated perfused heart models to measure the myocardial extraction and clearance of ¹²⁵I-IPPA. acs.org By monitoring the decay of radioactivity, researchers can develop compartmental models to describe the kinetics of 15-IPPA uptake, esterification into complex lipids, and subsequent oxidation. acs.org

The distinct kinetic profiles of the parent radiolabeled fatty acid and its catabolites allow for their reliable separation and quantification from the tissue time-radioactivity residue curves. acs.org This approach has proven sensitive enough to detect alterations in fatty acid oxidation rates induced by pharmacological inhibitors. acs.org The data obtained from radiometric detection can be used to calculate key metabolic parameters, providing valuable insights into cardiac energy metabolism.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

The analysis of 15-IPPA and its metabolites by chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) can be significantly improved through chemical derivatization. nih.govnih.gov Derivatization aims to modify the chemical structure of the analyte to enhance its volatility, improve its chromatographic behavior, and/or increase its ionization efficiency for mass spectrometric detection. nih.govsigmaaldrich.com

For GC analysis, the carboxylic acid group of 15-IPPA and its acidic metabolites makes them polar and non-volatile. To overcome this, derivatization to form more volatile esters is a common strategy. nih.govsigmaaldrich.com The most prevalent method is the formation of fatty acid methyl esters (FAMEs) through esterification with reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). sigmaaldrich.comrestek.com Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase the volatility of fatty acids for GC analysis. restek.com

In the context of LC-MS, derivatization is often employed to improve the ionization efficiency of fatty acids, which is typically poor. nih.gov By attaching a permanently charged group or a readily ionizable moiety to the carboxyl group, the detection sensitivity in electrospray ionization (ESI)-MS can be dramatically increased. nih.govnih.gov This "charge-reversal" derivatization allows for analysis in the positive ion mode, which can be more sensitive and less prone to matrix effects than the negative ion mode typically used for underivatized fatty acids. nih.govnih.gov

Isotope-coded derivatization reagents can also be used for enhanced quantification. nih.gov By labeling samples with isotopically light and heavy versions of the derivatizing agent, relative and absolute quantification can be performed with high accuracy. nih.govnih.gov For instance, derivatization with deuterated and non-deuterated reagents allows for the creation of an internal standard for each analyte, improving the precision of quantitative measurements. nih.gov

Table of Derivatization Strategies for Fatty Acid Analysis

| Analytical Technique | Derivatization Goal | Reagent Class | Specific Reagent Examples | Resulting Derivative |

|---|---|---|---|---|

| GC-MS | Increase Volatility | Esterification | Boron trifluoride in methanol (BF₃-methanol) | Fatty Acid Methyl Ester (FAME) |

| GC-MS | Increase Volatility | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester |

| LC-MS | Enhance Ionization (Charge Reversal) | Pyridinium-based | 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide | 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) |

| LC-MS | Enhance Ionization and Enable RDD | Iodinated Benzyl Esters | 4-Iodobenzyl Bromide | 4-Iodobenzyl Ester (FAIBE) |

| LC-MS | Quantitative Analysis | Isotope-Coded Reagents | Deuterated 3-carbinol-1-methyl-d3-pyridinium iodide | Isotopically Labeled AMMP |

Molecular and Cellular Interactions of 15 4 Iodophenyl Pentadecanoic Acid

Interaction with Fatty Acid Transport Mechanisms (e.g., CD36 Molecule)

The entry of long-chain fatty acids into cells is a critical, protein-mediated process. The cluster of differentiation 36 (CD36) molecule, a scavenger receptor, is a key player in the transport of fatty acids across the plasma membrane. While direct binding studies of 15-(4-Iodophenyl)pentadecanoic acid to CD36 are not extensively detailed in the available literature, a significant body of evidence points to the crucial role of this transporter in the cellular uptake of IPPA and its analogs.

A compelling clinical case study highlighted the importance of CD36 in the myocardial uptake of a structurally similar compound, iodine-123-(R,S)-15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP). In a patient with CD36 deficiency, there was a complete absence of myocardial uptake of this tracer, strongly suggesting that CD36 is the primary gateway for its entry into heart muscle cells. This finding provides indirect but powerful evidence for the reliance of iodinated phenyl fatty acids on CD36 for their transport.

The general role of CD36 in facilitating the uptake of very long-chain fatty acids has been well-established. It is understood that CD36-mediated transport is a crucial step for the subsequent metabolic processing of these fatty acids within the cell.

Enzymatic Substrate Properties and Metabolic Inhibition Studies

Once inside the cell, this compound acts as a substrate for the enzymatic machinery of fatty acid metabolism, undergoing processes that largely mirror those of its natural counterparts.

Sensitivity to Carnitine Palmitoyltransferase I Inhibitors

The metabolism of IPPA is notably sensitive to inhibitors of Carnitine Palmitoyltransferase I (CPT-I). This enzyme is a critical gatekeeper for the entry of long-chain fatty acids into the mitochondria, where beta-oxidation occurs. The impairment of IPPA oxidation in the presence of CPT-I inhibitors demonstrates that, like endogenous fatty acids, IPPA must be converted to its carnitine derivative to be transported across the mitochondrial membrane for subsequent breakdown. This reliance on the carnitine shuttle underscores its engagement with the core pathways of fatty acid oxidation.

Binding to Coenzyme-A

Before any metabolic processing can occur, fatty acids must be activated. This activation step involves the esterification of the fatty acid to Coenzyme-A (CoA), a reaction catalyzed by acyl-CoA synthetases. The fact that this compound undergoes beta-oxidation and is incorporated into complex lipids is definitive proof of its conversion to an acyl-CoA derivative. This initial binding to CoA is a prerequisite for its participation in virtually all of its subsequent metabolic fates.

Comparative Biochemical Behavior with Endogenous Fatty Acids and Other Analogs in Cellular Systems

Studies comparing the biochemical behavior of this compound with endogenous fatty acids and other synthetic analogs have been instrumental in validating its use as a tracer for fatty acid metabolism.

When compared with palmitic acid, a common saturated fatty acid, IPPA has been shown to follow the general pathways of fatty acid metabolism. It is taken up by tissues, undergoes beta-oxidation, and is incorporated into lipids in a manner that is analogous to palmitic acid. This parallel behavior confirms that the introduction of the iodophenyl group does not fundamentally alter its recognition and processing by the cellular metabolic machinery, making it an effective tool to trace these pathways.

However, modifications to the structure of IPPA can significantly alter its metabolic fate. For instance, the methylated analog, 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), exhibits a different metabolic profile. While it is also taken up by cells and converted to its CoA ester, it is a poor substrate for beta-oxidation. The methyl group on the beta-carbon hinders the enzymatic steps of oxidation. As a result, BMIPP is preferentially channeled into the synthesis and storage of complex lipids, such as triglycerides.

Design and Preclinical Evaluation of 15 4 Iodophenyl Pentadecanoic Acid Analogs and Derivatives

Structural Modifications for Modulated Pharmacokinetics and Metabolism

Methyl-Branched Analogs (e.g., 15-(4-Iodophenyl)-3-methylpentadecanoic Acid (BMIPP))

A key modification to the IPPA structure is the introduction of a methyl group at the β-position (carbon-3) of the fatty acid chain, resulting in 15-(4-Iodophenyl)-3-methylpentadecanoic acid (BMIPP). This structural change significantly alters the molecule's metabolic fate within the myocardium. The methyl branch acts as a metabolic trap by inhibiting β-oxidation, the primary pathway for fatty acid breakdown in the heart. osti.govnih.gov This inhibition leads to prolonged retention of the radiolabeled tracer in the myocardial tissue, as it is shunted towards incorporation into the triglyceride pool instead of being rapidly metabolized and cleared. nih.goviaea.org

The extended residence time of BMIPP in the heart muscle is highly advantageous for SPECT imaging, as it allows for the acquisition of higher quality images with improved signal-to-noise ratios. iaea.orgnih.gov Preclinical studies in rats have demonstrated that this methyl-substitution considerably increases the myocardial half-life compared to the unbranched parent compound, IPPA. osti.gov The mechanism of uptake involves the CD36 transporter on the cell membrane, after which BMIPP is converted to its coenzyme A (CoA) ester and subsequently incorporated into triglycerides. iaea.orgnih.gov

The metabolism of BMIPP is complex; while β-oxidation is inhibited, the molecule can undergo α-oxidation and subsequent steps, eventually leading to metabolites like 2-(p-iodophenyl)acetic acid (IPC2), which has been identified in both animal heart perfusates and human blood samples. nih.gov The unique "trapping" characteristic of BMIPP has made it a valuable tool for "ischemic memory" imaging, where it can detect metabolic abnormalities that persist even after blood flow has been restored. Current time information in Bangalore, IN.nih.gov

Table 1: Comparison of IPPA and its Methyl-Branched Analogs

| Compound | Structural Modification | Effect on Myocardial Metabolism | Myocardial Retention | Primary Imaging Modality |

| IPPA | Unbranched fatty acid chain | Rapidly undergoes β-oxidation | Short | SPECT |

| BMIPP | Single methyl group at C-3 | Inhibits β-oxidation, shunted to triglyceride pool | Prolonged | SPECT |

| DMIPP | Two methyl groups at C-3 | Further inhibits β-oxidation | Very prolonged | SPECT |

Fluoroethoxy-Phenyl Derivatives (e.g., [18F]F7)

To develop a PET tracer for myocardial fatty acid metabolism, researchers replaced the iodine atom on the phenyl ring of IPPA with a fluoroethoxy group, creating 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid ([18F]F7). nih.govnih.gov This modification leverages the favorable decay characteristics of Fluorine-18 (B77423) for PET imaging. The lead compound, IPPA, was chosen because its clearance kinetics closely resemble those of [11C]palmitate, a well-established but short-lived PET tracer for fatty acid oxidation. nih.gov

The radiosynthesis of [18F]F7 is a two-step process starting from a tosylate precursor, achieving good radiochemical yield (55-60%) and high specific activity. nih.govnih.gov Preclinical evaluation in rats demonstrated high uptake of [18F]F7 in the heart (1.94% injected dose per gram at 5 minutes). nih.govnih.gov MicroPET imaging studies in rats showed excellent myocardial images, comparable to those obtained with [11C]palmitate. nih.gov

The tracer kinetics of [18F]F7 exhibit a rapid biphasic washout from the myocardium, which is characteristic of fatty acids that are metabolized via β-oxidation. nih.gov A direct comparison with [11C]palmitate in the same animals revealed that [18F]F7 has a slower early clearance phase but a significantly faster late clearance phase. nih.govnih.gov These findings suggest that [18F]F7 is a promising PET tracer for the quantitative assessment of myocardial fatty acid metabolism. nih.gov

Table 2: Pharmacokinetic Comparison of [18F]F7 and [11C]Palmitate in Rats

| Tracer | Early Clearance Rate (k1) | Late Clearance Rate (k2) | Myocardial Uptake (5 min, %ID/g) |

| [18F]F7 | 0.17 ± 0.01 | 0.0030 ± 0.0005 | 1.94 |

| [11C]Palmitate | 0.30 ± 0.02 | 0.0006 ± 0.00013 | N/A |

Data from initial microPET studies in male Sprague-Dawley rats. nih.gov

Alpha-Methylene and Glycidic Acid Analogs

Further structural modifications of IPPA have explored the introduction of functional groups at the α-position of the fatty acid chain. Two such analogs, 15-(4-iodophenyl)-2-methylene pentadecanoic acid and 15-(4-iodophenyl)-tridecylglycidic acid, were synthesized and radioiodinated to evaluate their potential as myocardial imaging agents. iaea.org

In biodistribution studies conducted in rats, the α-methylene derivative of IPPA demonstrated superior properties compared to both the glycidic acid analog and the parent IPPA. It showed a consistently higher heart-to-blood ratio and significantly lower accumulation of radioactivity in the thyroid, which is a common issue with radioiodinated compounds due to deiodination. iaea.org

When the scintigraphic imaging efficacy was compared in rabbits, the α-methylene analog and IPPA itself showed essentially equivalent cardiac imaging profiles. However, the α-methylene analog exhibited a slight extension in the viable imaging time, suggesting a potential modest improvement in retention or metabolic handling that could be beneficial for clinical imaging. iaea.org

Carbon-11 (B1219553) Labeled Analogs (e.g., 15-(4-Methylphenyl)pentadecanoic Acid (MePPA))

As an alternative to radioiodinated PET tracers, researchers have developed a Carbon-11 labeled analog of IPPA, 15-(4-[11C]methylphenyl)pentadecanoic acid ([11C]MePPA). snmjournals.org This approach was motivated by the similar size and lipophilicity of a methyl group and an iodine atom, suggesting that MePPA could mimic the biological behavior of IPPA. The use of 11C is advantageous for PET centers with an on-site cyclotron. snmjournals.org

The synthesis of [11C]MePPA was achieved through a palladium-mediated Stille cross-coupling reaction between [11C]methyl iodide and a corresponding tributylstannyl precursor. snmjournals.org The reaction conditions were optimized to produce the labeled ester intermediate, which was then hydrolyzed to yield [11C]MePPA. The process resulted in a radiochemical yield greater than 55% with high radiochemical purity (>99%) and a total preparation time of about 40 minutes. snmjournals.org A key feature of this tracer is that its oxidative degradation is expected to release [11C]methylated benzoic acid as a characteristic metabolite, which could provide additional metabolic information. snmjournals.org

Gallium-Labeled Fatty Acid Derivatives

To harness the generator-produced positron emitter Gallium-68 (68Ga) for PET imaging, various fatty acid derivatives have been conjugated with chelating agents. plos.orgnih.gov In one study, four such tracers were synthesized by linking either pentadecanoic acid (PDA) or 3-methylhexadecanoic acid (MHDA) with the chelators HBED-CC or DOTA. plos.orgnih.gov

These gallium-labeled fatty acids were found to be chemically stable. However, their initial uptake in the hearts of mice was significantly lower than that of [123I]BMIPP. For example, at 0.5 minutes post-injection, the heart uptake ranged from 5.01 to 5.74 %ID/g for the gallium derivatives, compared to 21.36 %ID/g for [123I]BMIPP. plos.orgnih.gov Another study exploring different chelators (NOTA, NODAGA, DTPA) conjugated to 11-aminoundecanoic acid also found that the choice of chelator significantly influenced cardiac uptake and pharmacokinetics. nih.gov While the 68Ga-NOTA-undecanoic acid showed the highest initial myocardial uptake (7.4 %ID/g at 2 min), the 68Ga-NODAGA derivative exhibited better retention over time, leading to improved heart-to-non-target ratios. nih.gov These studies indicate that while promising, further structural modifications, particularly of the chelator site, are necessary to improve the cardiac accumulation of gallium-labeled fatty acid tracers. plos.orgnih.gov

Table 3: Initial Myocardial Uptake of Gallium-Labeled Fatty Acid Derivatives in Mice (0.5 min post-injection)

| Compound | Chelator | Fatty Acid Moiety | Myocardial Uptake (%ID/g) |

| [67Ga]Ga-HBED-CC-PDA | HBED-CC | Pentadecanoic acid | 5.01 ± 0.30 |

| [67Ga]Ga-HBED-CC-MHDA | HBED-CC | 3-methylhexadecanoic acid | 5.74 ± 1.02 |

| [67Ga]Ga-DOTA-PDA | DOTA | Pentadecanoic acid | 5.67 ± 0.22 |

| [67Ga]Ga-DOTA-MHDA | DOTA | 3-methylhexadecanoic acid | 5.29 ± 0.10 |

| [123I]BMIPP | N/A | 15-(p-Iodophenyl)-3-methylpentadecanoic acid | 21.36 ± 2.73 |

Data from biodistribution studies in ddY mice. plos.orgnih.gov

Technetium-99m Labeled Fatty Acid Derivatives

The development of a Technetium-99m (99mTc) labeled fatty acid that is metabolized by β-oxidation has been a significant challenge. One successful approach involved conjugating [99mTc]cyclopentadienyltricarbonyltechnetium ([99mTc]CpTT) to the omega-position of pentadecanoic acid to create [99mTc]CpTT-PA. nih.gov When injected into rats, this tracer showed good myocardial accumulation (3.85 %ID/g at 1 min) and a favorable heart-to-blood ratio (4.60 at 10 min). nih.gov Studies using isolated perfused rat hearts confirmed that the tracer was incorporated into the myocardium and metabolized via β-oxidation, with [99mTc]CpTT-propionic acid being identified as the major metabolite. nih.gov

Another strategy involved using a monoamidemonoamine (MAMA) ligand to chelate 99mTc at the omega-position of a long-chain fatty acid. The hexadecanoic acid derivative, [99mTc]MAMA-HDA, exhibited kinetics in rats that were similar to radioiodinated IPPA, with high initial heart uptake followed by rapid clearance. nih.gov Metabolite analysis confirmed that [99mTc]MAMA-HDA was also metabolized through β-oxidation. nih.gov These findings indicate that these 99mTc-labeled compounds are promising agents for estimating β-oxidation rates in the heart using the widely available SPECT technology. nih.govnih.gov

Fluorescently-Labeled Analogs for In Vitro Studies

To overcome the limitations of using radioisotopes like iodine-123 in laboratory settings, researchers have developed fluorescently-labeled analogs of 15-(4-Iodophenyl)pentadecanoic acid. biorxiv.orgbiorxiv.org One such development is a novel probe based on 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), where the radioactive iodine is replaced with a fluorescent compound. biorxiv.orgresearchgate.net This allows for the study of fatty acid metabolism in a wider range of cells outside of the specialized environment of cardiac scintigraphy. biorxiv.orgresearchgate.net

In vitro studies using fluorescence-activated cell sorting (FACS) and fluorescent cell imaging have demonstrated that these fluorescent analogs are imported into cultured cells. biorxiv.orgresearchgate.net The uptake of the fluorescent probe, termed fluorescent BMPP, occurs in a concentration-dependent manner. biorxiv.orgresearchgate.net Furthermore, this import can be inhibited by Sulfosuccinimidyl Oleate, a known inhibitor of the fatty acid transporter CD36. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that the fluorescent analog utilizes the same cellular uptake pathway as natural long-chain fatty acids. biorxiv.orgbiorxiv.orgresearchgate.net

The fluorescence intensity within the cells decreases after they are moved to a medium without the fluorescent probe, indicating that the analog can be both transported into and out of cells, reflecting the natural metabolic processes of fatty acids. biorxiv.orgresearchgate.net These findings highlight the potential of fluorescently-labeled BMIPP as a valuable tool for investigating the cellular metabolism of long-chain fatty acids in various cell types. biorxiv.orgbiorxiv.orgresearchgate.net

Radiopharmaceutical Design Principles and Challenges for Modified Fatty Acids

The design of radiolabeled fatty acids like this compound for medical imaging is guided by the goal of accurately tracing myocardial fatty acid metabolism. tums.ac.irnih.gov Under normal physiological conditions, the heart primarily utilizes fatty acids for energy. nih.gov However, in pathological states such as ischemia, the heart's metabolism shifts towards glucose utilization due to reduced oxygen availability. nih.gov This metabolic shift can be visualized using radiolabeled compounds. nih.gov

Early attempts with straight-chain fatty acids revealed that their washout from the myocardium was not solely due to β-oxidation, but also reflected the back diffusion of deiodinated free iodine. tums.ac.ir This led to the development of branched-chain fatty acids, which exhibit improved imaging characteristics. tums.ac.ir

A key structural modification to enhance myocardial retention is the introduction of a methyl group, for instance at the β-3 position in BMIPP. tums.ac.ir This modification inhibits mitochondrial β-oxidation, leading to prolonged retention of the tracer in the myocardium and allowing for better quality imaging. tums.ac.ir The mechanism of uptake for these modified fatty acids into myocytes is dependent on regional blood flow and involves the CD36 cell membrane transporter. tums.ac.irnih.gov Once inside the cell, the fatty acid analog is converted to its coenzyme A (CoA) derivative and is primarily incorporated into triglycerides. nih.gov

Structure-Activity Relationship Studies in Preclinical Models for Myocardial Uptake and Retention

Preclinical studies have been instrumental in understanding the relationship between the chemical structure of this compound analogs and their behavior in the heart. Comparisons between different analogs have provided insights into what makes an effective tracer for myocardial metabolism.

In a study comparing ortho- and para-iodophenylpentadecanoic acid ([oPPA] and [pPPA]) with [¹²³I]-BMIPP in baboons, it was concluded that all could be used to study myocardial metabolism. nih.gov However, [¹²³I]-BMIPP yielded the best quality images, primarily reflecting its incorporation into neutral lipids. nih.gov

Further studies in rats compared the uptake and turnover of 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (I-PPA) with [1-¹⁴C]palmitic acid. nih.gov High cardiac uptake was observed for both tracers, followed by a two-component clearance from the tissue. nih.gov The kinetics of I-PPA were found to be linked to those of palmitic acid in tissues that primarily oxidize or store free fatty acids. nih.gov A significant correlation was found in the fractional distribution of both tracers within tissue lipids, indicating that I-PPA effectively traces the general pathways of free fatty acid metabolism. nih.gov

The metabolism of I-PPA in the heart muscle and other tissues of rats showed rapid oxidation and subsequent washout of its catabolites from the heart. nih.gov The distribution of the labeled cardiac lipids was comparable to that seen with naturally occurring fatty acids like oleic and palmitic acid. nih.gov This demonstrates that these synthetic analogs successfully mimic the metabolic fate of their natural counterparts. nih.gov

The following table summarizes various fatty acid analogs that have been investigated for myocardial imaging:

| Category | Compound Name | Abbreviation |

| Straight Chain Fatty Acid Analogs (SPECT) | 15-(p-Iodophenyl)pentadecanoic acid | IPPA |

| 15-(p-Iodophenyl)-6-tellurapentadecanoic acid | TPDA | |

| 17-Iodo-9-telluraheptadecanoic acid | THDA | |

| Straight Chain Fatty Acid Analogs (PET) | ¹¹C-Palmitate | |

| Branched Chain Fatty Acid Analogs (SPECT) | 14-(p-Iodophenyl)-b-methyltetradecanoic acid | BMTA |

| 3-10 [13-(40-Iodophenyl)]-3-(p-phenylene)tridecanoic acid | PHIPA | |

| 15-(p-Iodophenyl)-3-methylpentadecanoic acid | BMIPP | |

| 15-(p-Iodophenyl)-3,3-dimethylpentadecanoic acid | DMIPP | |

| 9-Methyl pentadecanoic acid | 9MPA | |

| Branched Chain Fatty Acid Analogs (PET) | ¹¹C beta methyl heptadecanoic acid | |

| 14-(R,S)-¹⁸F-fluoro-6-thiaheptadecanoic acid | FTHA | |

| 16-¹⁸F-fluoro-4-thia-palmitate | FTP | |

| trans-9(RS)-¹⁸F-fluoro-3,4(RS,RS) methyleneheptadecanoic acid | FCPHA |

Table adapted from a 2018 study on ischemic memory tracing. tums.ac.ir

Advanced Methodological Approaches in Research Utilizing 15 4 Iodophenyl Pentadecanoic Acid

Ex Vivo and In Vitro Perfusion Models (e.g., Isolated Perfused Heart Models)

Isolated perfused heart models, particularly from rats, have been instrumental in the foundational investigation of IPPA's myocardial kinetics and metabolism under controlled conditions. These ex vivo systems allow for the precise manipulation of substrate availability and physiological parameters, offering a detailed view of the tracer's behavior within the myocardium, independent of systemic influences.

In seminal studies using isolated working rat hearts, researchers have examined the myocardial extraction and clearance of radioiodinated IPPA. nih.gov Following a bolus injection, the radioactivity within the heart is monitored using external scintillation probes, generating time-activity curves. These curves reveal the dynamic processes of tracer uptake, oxidation, and incorporation into complex lipids. nih.govnih.gov

A key advantage of using IPPA in these models is the clear kinetic distinction between the unoxidized tracer, its catabolites, and the portion esterified into lipids. nih.gov This separation is often more defined than with naturally occurring fatty acids like palmitate labeled with Carbon-11 (B1219553). nih.gov This characteristic allows for more reliable compartmental modeling and a clearer interpretation of metabolic pathways.

To further probe the metabolic fate of IPPA, studies have incorporated metabolic inhibitors. For instance, the use of 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA), an inhibitor of carnitine palmitoyltransferase I (CPT-I), has been shown to significantly impair the oxidation of IPPA. nih.govnih.gov This demonstrates that IPPA's metabolism follows the primary pathway of mitochondrial beta-oxidation, similar to endogenous long-chain fatty acids.

Comparative studies with IPPA analogs, such as the beta-methylated version (BMIPP), in isolated heart preparations have revealed significant metabolic differences. While IPPA is readily oxidized, BMIPP is shown to be a poor substrate for oxidation but is readily incorporated into complex lipids. nih.gov This differential metabolism, elucidated in perfusion models, underpins their distinct applications in in vivo imaging.

Table 1: Key Findings from Isolated Perfused Heart Studies with IPPA

| Parameter Studied | Key Finding | Reference Compound(s) | Significance |

|---|---|---|---|

| Myocardial Kinetics | IPPA exhibits distinct kinetic phases corresponding to uptake, oxidation, and esterification. | [¹¹C]palmitate | Allows for more reliable separation and quantification of metabolic pathways compared to some physiological tracers. nih.gov |

| Metabolic Pathway | IPPA oxidation is significantly reduced by CPT-I inhibitors. | - | Confirms that IPPA is metabolized via mitochondrial beta-oxidation. nih.govnih.gov |

| Analog Comparison | BMIPP shows minimal oxidation but significant incorporation into lipids compared to IPPA. | β-Methyl-15-p-iodophenylpentadecanoic acid (BMIPP) | Highlights the metabolic trapping mechanism of BMIPP, making it suitable for static imaging of fatty acid uptake. nih.gov |

| Rate of Oxidation | The rate of IPPA oxidation was found to be 1.8 times that obtained from tritiated water release from labeled palmitic acid. | [³H]palmitic acid | Suggests IPPA is a sensitive tracer for fatty acid oxidation. nih.gov |

In Vivo Animal Imaging Methodologies

In vivo imaging with radiolabeled IPPA and its derivatives in animal models provides a translational bridge from ex vivo findings to potential clinical applications. These non-invasive techniques allow for the serial assessment of myocardial fatty acid metabolism in a living organism, offering insights into physiological and pathological processes.

Single-Photon Emission Computed Tomography (SPECT) in Animal Models

Single-Photon Emission Computed Tomography (SPECT) using Iodine-123 labeled IPPA ([¹²³I]IPPA) has been a cornerstone of in vivo myocardial metabolic imaging in various animal models, including dogs and baboons. nih.govnih.gov SPECT imaging allows for the three-dimensional visualization and quantification of tracer distribution in the myocardium over time.

Dynamic SPECT acquisitions following the administration of [¹²³I]IPPA enable the characterization of the myocardial clearance rate of the tracer. The clearance curve typically exhibits a biphasic pattern, with the initial rapid phase primarily reflecting beta-oxidation and a slower phase representing the turnover of the tracer stored in complex lipids. nih.gov

Studies in canine models of myocardial infarction have demonstrated the utility of [¹²³I]IPPA SPECT. In regions of myocardial ischemia, there is often a "mismatch" between perfusion (assessed with a separate tracer like Thallium-201) and [¹²³I]IPPA uptake or clearance. For instance, in reperfused, stunned myocardium, perfusion may be restored, but fatty acid oxidation is impaired, leading to prolonged retention of the tracer. nih.gov This discrepancy provides valuable information on tissue viability.

Positron Emission Tomography (PET) in Small Animal Models

While SPECT has been widely used, Positron Emission Tomography (PET) offers advantages in terms of sensitivity and spatial resolution. Although IPPA itself is not a positron emitter, fluorinated analogs have been developed for PET imaging. For example, 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]FEtPPA) has been synthesized and evaluated in rats as a PET tracer for myocardial fatty acid metabolism. nih.gov

MicroPET studies in rats have shown that [¹⁸F]FEtPPA exhibits high uptake in the heart, providing excellent quality images of the myocardium. nih.gov The tracer kinetics of [¹⁸F]FEtPPA were found to be comparable to those of [¹¹C]palmitate, the gold standard for PET-based fatty acid imaging, showing an early peak in uptake followed by a biphasic washout. nih.gov These findings suggest that PET with IPPA analogs can provide detailed quantitative assessments of myocardial fatty acid metabolism in small animal models, paving the way for potential clinical translation. nih.gov

Kinetic Modeling and Compartmental Analysis in Tracer Studies for Animal Data

To extract quantitative physiological parameters from the dynamic image data obtained in both ex vivo and in vivo studies, researchers employ kinetic modeling and compartmental analysis. These mathematical frameworks describe the distribution and transformation of the tracer within the tissue over time.

For IPPA, multi-compartmental models have been successfully applied to time-activity curves from isolated perfused hearts and in vivo SPECT studies. nih.govnih.gov A typical model for IPPA metabolism in the myocardium consists of at least three compartments:

Nonesterified Tracer: Represents the free [¹²³I]IPPA in the tissue.

Complex Lipid Pool: Represents the tracer that has been esterified into triglycerides and phospholipids.

Catabolite Pool: Represents the labeled catabolites (e.g., radioiodinated benzoic acid) produced from beta-oxidation, which subsequently wash out of the cell. nih.gov

By fitting the model to the observed data, one can derive rate constants for various metabolic processes, such as the rate of IPPA oxidation and its incorporation into the lipid pool. nih.gov This approach has proven sensitive to changes in fatty acid oxidation induced by pharmacological interventions. nih.gov

Simpler mathematical approaches, such as biexponential fitting to the clearance curve, have also been used. nih.gov In this method, the fast component of the exponential fit is assumed to primarily represent beta-oxidation, while the slow component reflects the turnover of the stored lipid pool. nih.gov While less detailed than compartmental modeling, this method provides a practical means of assessing fatty acid metabolism from dynamic scintigraphic studies. nih.gov

Applications in Investigating Biological Processes in Animal Models

The primary application of IPPA in animal models is the investigation of myocardial fatty acid utilization, a critical aspect of cardiac energy metabolism that is altered in various disease states.

Assessment of Myocardial Fatty Acid Utilization

Radioiodinated IPPA serves as an analog of naturally occurring long-chain fatty acids, allowing for the non-invasive assessment of their myocardial uptake, oxidation, and storage. nih.gov Studies in rats have shown that after intravenous injection, there is a high initial uptake of [¹²³I]IPPA by the heart, followed by a rapid, two-component clearance. nih.gov Analysis of the tissue content reveals that the tracer is incorporated into cardiac lipids in a manner comparable to natural fatty acids like oleic and palmitic acid, and is also rapidly oxidized. nih.gov

The ability to simultaneously assess different aspects of fatty acid metabolism makes IPPA a powerful tool for studying cardiac pathophysiology. In animal models of ischemia, for example, a shift from fatty acid to glucose utilization is a well-known phenomenon. This change can be detected with [¹²³I]IPPA as a reduced uptake or a slowed clearance (oxidation) rate relative to blood flow. nih.gov

Furthermore, comparative studies using different IPPA isomers have provided deeper insights. For instance, comparing the para- (pPPA) and ortho- (oPPA) isomers in rats revealed that pPPA is readily metabolized through mitochondrial beta-oxidation, while oPPA is largely retained in the free fatty acid pool. nih.gov This differential behavior suggests that a dual-tracer approach could potentially be used to probe specific steps in the fatty acid transport and activation pathway. nih.gov

Characterization of Ischemic Memory and Perfusion-Metabolism Mismatch in Animal Models

Advanced research methodologies employing the radioiodinated fatty acid analog, 15-(4-Iodophenyl)pentadecanoic acid (IPPA), and its derivatives like β-methyl-IPPA (BMIPP), have been pivotal in elucidating the complex phenomena of ischemic memory and perfusion-metabolism mismatch in various animal models. These studies provide crucial insights into the metabolic sequelae of myocardial ischemia, where cellular metabolism remains altered even after blood flow is restored.

The concept of "ischemic memory" refers to the persistence of metabolic abnormalities, particularly suppressed fatty acid metabolism, in myocardial tissue that has experienced a transient ischemic event, despite the normalization of perfusion. This state, also known as metabolic stunning, can be effectively visualized using fatty acid analogs like ¹²³I-IPPA or ¹²³I-BMIPP. In contrast, a perfusion-metabolism mismatch describes a condition where blood flow to a myocardial region is preserved or restored, but the metabolic function, especially fatty acid utilization, is significantly impaired. This mismatch is a hallmark of hibernating myocardium and is a key indicator of myocardial viability.

Animal models have been instrumental in characterizing these conditions, allowing for controlled studies of ischemia and reperfusion. Canine and rodent models are frequently utilized to investigate the uptake and kinetics of IPPA and its analogs, providing a deeper understanding of the underlying cellular mechanisms.

Canine Models of Myocardial Ischemia

Canine models have been extensively used to study the effects of both gradual and acute coronary occlusion on myocardial metabolism. In one such study, a gradual coronary occlusion was surgically induced in adult dogs using an ameroid constrictor on the left anterior descending (LAD) coronary artery. The metabolic changes were then monitored using planar gamma imaging with [¹²³I]IPPA over a two-week period. The results demonstrated a significant prolongation of the tracer's half-life (t1/2) in the ischemic apical wall, indicating a slowdown in fatty acid metabolism. nih.govconsensus.app

| Myocardial Wall | Control t1/2 (min) | t1/2 at 14 Days Post-Occlusion (min) | P-value |

|---|---|---|---|

| Apical Wall | 29 ± 7 | 53 ± 18 | <0.05 |

| Lateral Wall | 27 ± 8 | 78 ± 99 | >0.05 |

| Septal Wall | 27 ± 9 | 33 ± 8 | >0.05 |

Data derived from a study on the metabolism of 15-p-[¹²³I]-iodophenylpentadecanoic acid in a surgically induced canine model of regional ischemia. nih.govconsensus.app

Further studies in canine models have focused on the phenomenon of perfusion-metabolism mismatch following acute ischemia and reperfusion. In a model where the LAD was occluded and then reperfused, the uptake of ¹²³I-BMIPP was compared with that of the perfusion tracer, Thallium-201. These studies revealed that in non-reperfused, infarcted tissue, both perfusion and metabolic defects were present and matched. However, in reperfused ischemic areas, a mismatch was observed, with significantly reduced ¹²³I-BMIPP uptake despite restored perfusion. This finding is critical as it suggests that while blood flow may be re-established, the metabolic recovery of the myocardial cells lags behind.

Another canine model created both an ischemic (reperfused) and an infarcted (permanently occluded) region in the same heart to directly compare the effects on metabolism. psu.edu The study found a strong correlation between ¹²³I-BMIPP uptake and tissue ATP levels, reinforcing the idea that this tracer is a reliable indicator of myocardial energy status and viability. psu.edu

| Myocardial Region | Regional Blood Flow (% of Normal) | ¹²³I-BMIPP Uptake (% of Normal) | ATP Content (% of Normal) |

|---|---|---|---|

| Infarct Area | 20% ± 5% | 40% ± 7% | 32% ± 9% |

| Ischemic Area | 64% ± 9% | 75% ± 4% | 69% ± 7% |

Data from a study evaluating myocardial viability with Iodine-123-BMIPP in a canine model. psu.edu

Rodent Models of Ischemic Memory and Metabolism

Isolated perfused heart models, particularly from rats, have allowed for precise control of experimental conditions to study the kinetics of IPPA and its analogs. In one such study using an isolated, perfused working rat heart, the kinetics of ¹²⁵I-IPPA were found to be sensitive to the inhibition of fatty acid oxidation. nih.gov This demonstrated the tracer's utility in tracking the metabolic fate of fatty acids in the myocardium. nih.gov

A key finding from a rat model of no-flow ischemia followed by reperfusion was the paradoxical increase in ¹²³I-BMIPP uptake in the face of reduced perfusion. nih.gov In this study, rats were divided into normal, mild ischemia (15 min no-flow), and severe ischemia (30 min no-flow) groups. The uptake rate (K1) of ¹²³I-BMIPP was compared to that of a perfusion tracer, ⁹⁹ᵐTc-sestamibi (MIBI). The results showed that as the severity of ischemia increased, perfusion (MIBI-K1) decreased, while fatty acid tracer uptake (BMIPP-K1) actually increased. nih.gov This was attributed to an accelerated extraction of the fatty acid analog by the stunned myocardium, rather than a change in its clearance rate. nih.gov

| Ischemia Group | MIBI-K1 (mL/min) | BMIPP-K1 (mL/min) |

|---|---|---|

| Normal Control | 3.45 ± 1.10 | 3.06 ± 0.88 |

| Mild Ischemia | 1.95 ± 0.82 | 3.91 ± 0.87 |

| Severe Ischemia | 1.05 ± 0.13 | 4.94 ± 1.51 |

Data from a study on accelerated BMIPP uptake immediately after reperfused ischemia in the isolated rat heart model. nih.gov

The cellular mechanism for the retention of IPPA and its β-methylated analog, BMIPP, is related to their metabolic fate within the cardiomyocyte. Following transport into the cell, these fatty acid analogs are converted to their coenzyme A (CoA) esters. The β-methylation in BMIPP slows down the process of β-oxidation, leading to its prolonged retention and accumulation in the lipid pool, primarily as triglycerides. nih.gov This metabolic trapping is what allows for the clear visualization of myocardial fatty acid metabolism with SPECT imaging.

Future Directions and Emerging Research Avenues for 15 4 Iodophenyl Pentadecanoic Acid Research

Development of Novel Tracers and Advanced Imaging Modalities for Preclinical Studies

The development of analogs of 15-(4-Iodophenyl)pentadecanoic acid is a key area of future research, aimed at creating tracers with improved metabolic trapping and imaging characteristics for preclinical studies. While IPPA provides valuable data on fatty acid uptake and oxidation, its relatively rapid clearance from the myocardium can limit certain imaging applications. nih.gov To address this, researchers have developed modified versions of the molecule.

One such analog is 15-(p-iodophenyl)-β-methylpentadecanoic acid (βMe-IPPA). The introduction of a methyl group at the beta-carbon position inhibits β-oxidation. Studies in isolated rat hearts have shown that while βMe-IPPA is readily incorporated into complex lipids, it is a poor substrate for oxidation. nih.gov This metabolic trapping makes its kinetics less sensitive to rapid changes in fatty acid oxidation rates compared to its straight-chain counterpart, IPPA. nih.gov

Another promising analog is 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA). This compound exhibits significantly prolonged myocardial retention compared to IPPA and is predominantly incorporated into triacylglycerols rather than being oxidized. nih.gov In canine models, DMIPPA demonstrated high myocardium-to-blood ratios, making it a highly promising tracer for fatty acid uptake studies using single-photon emission computerized tomography (SPECT). nih.gov

These novel tracers, coupled with advanced imaging modalities, will enable more precise and sustained visualization of fatty acid uptake and storage in various tissues during preclinical investigations.

| Tracer | Key Structural Modification | Primary Metabolic Fate | Myocardial Retention | Key Advantage |

| This compound (IPPA) | None (straight chain) | Undergoes β-oxidation; incorporated into triacylglycerols. nih.gov | Rapid clearance (half-time ~13.2 min in dogs). nih.gov | Traces both uptake and oxidation. nih.gov |

| 15-(p-Iodophenyl)-β-methylpentadecanoic acid (βMe-IPPA) | Methyl group at β-position | Incorporated into complex lipids; poor substrate for oxidation. nih.gov | Extended retention compared to IPPA. | Allows for imaging independent of oxidation rate. nih.gov |

| 15-(p-Iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA) | Two methyl groups at C-3 | Primarily incorporated into triacylglycerols; not oxidized. nih.gov | Prolonged retention; activity remains constant over the assay period. nih.gov | High myocardium-to-blood ratio (>10:1); ideal for uptake studies with SPECT. nih.gov |

Integration with Multi-Omics Approaches in Preclinical Biological Systems

The integration of IPPA-based imaging with multi-omics technologies represents a powerful future direction for obtaining a systems-level understanding of fatty acid metabolism in preclinical models. While IPPA imaging reveals the kinetics of fatty acid uptake and turnover in specific organs, it does not detail the downstream molecular consequences. nih.gov Multi-omics approaches, such as metabolomics, lipidomics, proteomics, and transcriptomics, can fill this gap.

For instance, preclinical studies using IPPA could be paired with:

Lipidomics: To analyze the specific lipid species into which the fatty acid analog is incorporated. While it is known that IPPA is esterified into lipid pools, detailed lipidomic analysis could reveal shifts in the synthesis of specific triacylglycerols, phospholipids, or other lipid classes under various physiological or pathological conditions. nih.govnih.gov

Metabolomics: To measure changes in the broader metabolic network following alterations in fatty acid utilization traced by IPPA. The parent structure, pentadecanoic acid, is known to yield propionyl-CoA upon oxidation, which can enter the citric acid cycle (CAC) as succinyl-CoA. nih.gov This anaplerotic function is critical for mitochondrial energy metabolism. nih.gov Metabolomic studies could quantify the impact of this pathway on CAC intermediates and related metabolic pathways in various tissues.

Proteomics and Transcriptomics: To identify changes in protein expression and gene regulation associated with altered fatty acid metabolism. This could uncover novel regulatory proteins, enzymes, and signaling pathways that are influenced by the uptake and metabolism of fatty acids like IPPA.

By combining the organ-level kinetic data from IPPA imaging with the molecular-level detail from multi-omics, researchers can build comprehensive models of metabolic regulation and dysregulation in health and disease.

Advancements in Stereospecific and Regiospecific Synthetic Chemistry for Radiolabeled Analogs

Future progress in the application of IPPA and its derivatives is intrinsically linked to advancements in synthetic chemistry. The ability to perform stereospecific and regiospecific synthesis is crucial for creating novel radiolabeled analogs with precisely engineered biological properties.

The synthesis of radiolabeled IPPA, for example with Carbon-14 (B1195169), has been achieved for research purposes. nih.gov However, the development of more complex analogs requires sophisticated synthetic strategies. The creation of βMe-IPPA is an example of a regiospecific modification—the selective addition of a functional group to a specific position on the fatty acid chain. nih.gov This modification fundamentally altered the molecule's metabolic fate from an energy substrate to a metabolically trapped tracer. nih.gov

Future advancements in this area could involve:

Stereospecific Synthesis: Creating chiral analogs by controlling the three-dimensional arrangement of atoms. The enzymes involved in fatty acid metabolism are highly stereospecific, and introducing chirality into tracer molecules could allow for probing specific enzyme-substrate interactions with greater precision.

Novel Regiospecific Modifications: Placing functional groups or isotopic labels at other positions along the pentadecanoic acid chain. This could be used to investigate other aspects of fatty acid processing, such as chain shortening via α-oxidation or incorporation into specialized lipids.

These synthetic advancements will be instrumental in developing a next-generation toolkit of fatty acid tracers, each designed to answer specific biological questions about metabolic pathways in preclinical models.

Elucidation of Broader Biological Roles beyond Myocardial Metabolism in Model Systems, particularly concerning the parent fatty acid structure (Pentadecanoic acid)

While IPPA was developed to study the heart, its uptake has been observed in other tissues with active fatty acid metabolism, including the liver, lungs, kidneys, and skeletal muscle, suggesting a broader utility for the tracer. nih.gov The biological significance of its parent structure, pentadecanoic acid (C15:0), extends far beyond its role as a simple energy source for the myocardium and points to exciting new research avenues for IPPA and its analogs.

Pentadecanoic acid is an odd-chain saturated fatty acid that mounting evidence suggests is an essential nutrient with pleiotropic health benefits. nih.govresearchgate.net Epidemiological and clinical studies have linked higher levels of C15:0 to a lower risk of developing cardiovascular disease and type 2 diabetes. nih.govmdpi.com

Recent cell-based research has begun to uncover the molecular mechanisms behind these observations, revealing that pentadecanoic acid has activities comparable to or even exceeding those of leading longevity-enhancing compounds like rapamycin (B549165). nih.govresearchgate.net These activities include targeting multiple hallmarks of aging. mdpi.com

Key biological roles and mechanisms of pentadecanoic acid include: